2-cyclopentyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
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Description
2-cyclopentyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Agents : A study explored the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents with similar structures, showing effectiveness against a variety of bacterial clinical isolates (Zurenko et al., 1996).
Cancer Research : Another research focused on the synthesis and evaluation of a new quinazolinone-based derivative as a potent inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting potential anti-cancer applications (Riadi et al., 2021).
Analgesic and Anti-inflammatory Activities : The design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities were explored, demonstrating potential medical applications (Alagarsamy et al., 2015).
Antitumor and Antifungal Activities : Novel 4(3H)-quinazolinone derivatives with biologically active moieties were synthesized and screened for potential antitumor and antifungal activities (El-bayouki et al., 2011).
Antimicrobial and Anticancer Potentials : The synthesis and evaluation of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were carried out, demonstrating significant antimicrobial and anticancer activities (Mehta et al., 2019).
Antiproliferative Activity : A study synthesized and evaluated 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles for antiproliferative activity, indicating their potential in cancer treatment (Hassan et al., 2021).
properties
IUPAC Name |
2-cyclopentyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-24-19-9-5-4-8-17(19)22(28)26(14)16-10-11-18(23)20(13-16)25-21(27)12-15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXZDXQDGXYQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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